molecular formula C6H11N B13274471 Bicyclo[3.1.0]hexan-1-amine

Bicyclo[3.1.0]hexan-1-amine

Cat. No.: B13274471
M. Wt: 97.16 g/mol
InChI Key: RIVBTTWKPMJRMO-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-1-amine is a chemical building block of significant interest in pharmaceutical research and medicinal chemistry. Its core value lies in its rigid, bicyclic scaffold which is used to create conformationally restricted analogues of bioactive molecules . This strategy is employed to improve the potency and selectivity of drug candidates by locking functional groups into their optimal spatial orientation for binding to target proteins . In practice, the bicyclo[3.1.0]hexane scaffold has been successfully utilized in the development of targeted therapeutics. For instance, it has served as a key component in the synthesis of potent and selective antagonists for the histamine H3 receptor, a target for central nervous system disorders . Furthermore, this scaffold, sometimes referred to as a "methanocarba" nucleoside, is a prominent feature in the design of adenosine receptor ligands, which are being investigated for treating conditions such as inflammation, cancer, and immune-related diseases . The scaffold's three-dimensional structure introduces ring strain and defined stereochemistry, making it a versatile intermediate for constructing complex molecules aimed at exploring biological mechanisms and structure-activity relationships (SAR) . This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

bicyclo[3.1.0]hexan-1-amine

InChI

InChI=1S/C6H11N/c7-6-3-1-2-5(6)4-6/h5H,1-4,7H2

InChI Key

RIVBTTWKPMJRMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2(C1)N

Origin of Product

United States

Architectural Significance of the Bicyclo 3.1.0 Hexane Scaffold in Complex Molecule Synthesis

The bicyclo[3.1.0]hexane skeleton is a prized structural motif in synthetic chemistry due to its rigid, three-dimensional shape. researchgate.net This inherent rigidity is a powerful tool for chemists, allowing for the precise spatial arrangement of functional groups, a critical factor in the construction of biologically active molecules and complex natural products. researchgate.netresearchgate.net The fusion of a five-membered ring with a three-membered ring creates a strained yet stable system that can be used to mimic or constrain the conformations of more flexible carbon chains or rings. nih.gov

This scaffold serves as a versatile building block for creating molecules with unique biological activities. researchgate.net For instance, it has been incorporated into analogues of glutamic acid and nucleosides, leading to compounds with potential pharmaceutical applications. researchgate.netnih.gov The ability to construct chiral bicyclo[3.1.0]hexanes, particularly those with all-carbon quaternary stereocenters, further enhances their significance as these structures are found in numerous important biological compounds. researchgate.net Synthetic strategies to access this framework are varied, including intramolecular radical cyclopropanation and photoredox-mediated (3+2) annulations, which allow for the creation of these complex three-dimensional scaffolds from simpler starting materials. researchgate.netrsc.org

Conformational Constraints and Their Implications for Molecular Design

A defining feature of the bicyclo[3.1.0]hexane system is its conformational rigidity. Unlike more flexible ring systems, such as cyclohexane, which can readily interconvert between chair and boat conformations, the bicyclo[3.1.0]hexane skeleton is largely locked into a specific shape. Theoretical and experimental studies have shown that the boat conformation is generally more stable than the chair form for the parent bicyclo[3.1.0]hexane. rsc.orgresearchgate.netoup.com This preference for a boat-like geometry is a key consideration in molecular design. researchgate.net

These conformational constraints have profound implications for medicinal chemistry. By incorporating the bicyclo[3.1.0]hexane scaffold, medicinal chemists can lock a molecule into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target. nih.govmdpi.com For example, this strategy has been successfully employed in the design of nucleoside analogues where the bicyclo[3.1.0]hexane ring replaces the flexible ribose sugar, fixing the molecule in either a "North" or "South" conformation, which is often crucial for biological activity. nih.govnih.govresearchgate.net This conformational locking can lead to more selective ligands for receptors, as demonstrated in the development of selective inhibitors for the GABA transporter BGT-1 and selective ligands for histamine (B1213489) receptors. mdpi.comnih.gov

Reactivity Profiles and Derivatization Strategies for Bicyclo 3.1.0 Hexan 1 Amine

Transformations of the Amine Moiety in Bicyclo[3.1.0]hexan-1-amine

The primary amine group in this compound is a versatile functional handle that can undergo a variety of transformations, typical for primary aliphatic amines. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives. The nucleophilic nature of the nitrogen atom, owing to its lone pair of electrons, is central to its reactivity towards electrophilic reagents.

Common transformations of the amine moiety include acylation, alkylation, and sulfonylation. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Acylation: this compound readily reacts with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. This reaction typically proceeds rapidly at room temperature and can be carried out in the presence of a base, like pyridine or sodium hydroxide (B78521), to neutralize the acidic byproduct (e.g., HCl) . The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents over-acylation .

Alkylation: The amine can be alkylated by reaction with alkyl halides. As a primary amine, it can react sequentially to form secondary and tertiary amines, and ultimately a quaternary ammonium salt . Controlling the degree of alkylation can be challenging, as the product amines can compete with the starting material for the alkylating agent . Using a large excess of the amine can favor the formation of the mono-alkylated product.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides d-nb.infonih.gov. This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines d-nb.infonih.gov.

Reductive Amination: The amine group can also be used in reductive amination strategies to form N-alkylated derivatives. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method has been employed in the synthesis of mimics of UDP-galactofuranose (UDP-Galf) from a bicyclo[3.1.0]hexane-based amine by reacting it with various aldehydes rsc.org.

Table 1: Representative Transformations of Primary Amines Applicable to this compound

Reaction Type Reagent Class Product Class
Acylation Acid Chlorides (RCOCl) Amides (RCONH-R')
Acylation Acid Anhydrides ((RCO)₂O) Amides (RCONH-R')
Alkylation Alkyl Halides (R'X) Secondary/Tertiary Amines, Quaternary Ammonium Salts
Sulfonylation Sulfonyl Chlorides (RSO₂Cl) Sulfonamides (RSO₂NH-R')
Reductive Amination Aldehydes (R'CHO) + Reducing Agent Secondary Amines (R'CH₂NH-R)
Reductive Amination Ketones (R'₂CO) + Reducing Agent Secondary Amines (R'₂CHNH-R)

Ring-Opening Reactions of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane framework is characterized by significant ring strain, primarily associated with the three-membered cyclopropane (B1198618) ring. This inherent strain serves as a driving force for a variety of ring-opening reactions, which can be initiated by thermal, acidic, or radical conditions. These reactions often lead to the formation of functionalized cyclopentane (B165970) or cyclohexane derivatives.

Thermal and Acid-Catalyzed Ring-Opening:

The cyclopropane ring of the bicyclo[3.1.0]hexane system can undergo cleavage under thermal or acidic conditions. For instance, a highly efficient 2π disrotatory ring-opening aromatization sequence has been developed for bicyclo[3.1.0]hexan-2-ones, which proceeds under thermal conditions to form substituted benzoates . In the presence of amines or alcohols, this transformation can lead to substituted anilines or ethers, respectively .

In the context of amines, deamination of cis- and trans-3-bicyclo[3.1.0]hexylamines in aqueous solution has been shown to yield a mixture of both 3- and 2-bicyclo[3.1.0]hexanols, indicating rearrangement reactions of the carbocation intermediate formed upon loss of nitrogen rsc.orgnih.gov. This suggests that acid-catalyzed reactions of this compound could lead to a variety of ring-opened and rearranged products, depending on the reaction conditions and the stability of the carbocationic intermediates. The mechanism of acid-catalyzed ring-opening of a cyclopropane ring generally involves protonation, followed by cleavage of a C-C bond to relieve ring strain and form a more stable carbocation, which can then be trapped by a nucleophile google.com.

Radical-Mediated Ring-Opening:

The bicyclo[3.1.0]hexane ring system can also undergo ring-opening via radical intermediates. Studies on the 1-bicyclo[3.1.0]hexanylmethyl radical have shown that it can rearrange through two distinct pathways: a ring-expansion pathway leading to a 3-methylenecyclohexenyl radical, and a non-expansion pathway resulting in a 2-methylenecyclopentyl-1-methyl radical nih.govnih.gov. The regioselectivity of the ring opening is influenced by the stability of the resulting radical and the reaction conditions nih.gov.

Table 2: Modes of Ring-Opening for the Bicyclo[3.1.0]hexane Core

Initiation Method Key Intermediates Potential Products
Thermal Pericyclic transition states Aromatic compounds, rearranged alkenes
Acid-Catalyzed Carbocations Alcohols, ethers, rearranged products
Radical-Mediated Carbon-centered radicals Alkenyl-substituted cyclopentanes and cyclohexanes

Regioselective and Stereoselective Functionalization of the Bicyclic Skeleton

The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane scaffold makes it an excellent template for investigating and controlling regioselective and stereoselective reactions. The development of methods to functionalize this skeleton with high levels of stereocontrol is crucial for its application in the synthesis of complex molecules, including natural products and pharmaceuticals.

Diastereoselective and Enantioselective Synthesis:

Various strategies have been developed for the stereoselective synthesis of substituted bicyclo[3.1.0]hexanes. These methods often rely on intramolecular reactions where the stereochemistry of the product is controlled by the geometry of the starting material or by the use of chiral catalysts.

Intramolecular Simmons-Smith (IMSS) Cyclopropanation: The IMSS reaction is a powerful tool for constructing the bicyclo[3.1.0]hexane system. The presence of a directing group, such as an allylic alcohol or its ether derivatives, on the cyclopentene (B43876) precursor can direct the zinc carbenoid, leading to the formation of the bicyclic product with high stereocontrol. This approach allows for the synthesis of a variety of substituted bicyclo[3.1.0]hexanes in high yields.

(3+2) Annulation Reactions: A convergent approach to bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions rsc.orgrsc.orgnih.gov. This method can achieve high diastereoselectivity, particularly when using difluorocyclopropenes, providing access to valuable fluorinated building blocks rsc.orgnih.gov.

Dirhodium(II)-Catalyzed Cyclopropanation: The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by dirhodium(II) complexes, can produce either the exo- or endo-3-azabicyclo[3.1.0]hexanes with high levels of diastereoselectivity, depending on the choice of catalyst and subsequent hydrolysis conditions nih.gov.

Radical Cyclization: An intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, using a Cu(I)/secondary amine cooperative catalyst, has been developed for the single-step construction of bicyclo[3.1.0]hexane skeletons. This method can also be performed asymmetrically to generate enantioenriched products d-nb.inforesearchgate.netnih.gov.

Functionalization of the Pre-formed Skeleton:

Once the bicyclo[3.1.0]hexane core is established, further functionalization can be achieved. The rigid nature of the scaffold often leads to high regioselectivity and stereoselectivity in subsequent reactions. For example, the introduction of substituents can be directed to the less sterically hindered face of the molecule. Methods for the preparation of highly functionalized bicyclo[3.1.0]hexane mGluR2/3 agonists have been reviewed, highlighting strategies such as carbene insertion and SN2 type cyclizations for the construction and subsequent functionalization of the core structure jst.go.jp.

Table 3: Stereoselective Strategies for the Functionalization of the Bicyclo[3.1.0]hexane Skeleton

Method Key Features Stereochemical Outcome
Intramolecular Simmons-Smith Directing group effect (e.g., allylic alcohol) High diastereoselectivity
(3+2) Annulation Photoredox catalysis, use of fluorinated cyclopropenes High diastereoselectivity
Dirhodium(II)-Catalyzed Cyclopropanation Catalyst control Selective formation of exo or endo isomers
Asymmetric Radical Cyclization Chiral secondary amine/Cu(I) catalyst Good to excellent enantioselectivity

Computational Chemistry and Theoretical Investigations of Bicyclo 3.1.0 Hexan 1 Amine

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Pathway Optimization

Density Functional Theory (DFT) has become an indispensable tool in modern organic chemistry for exploring the potential energy surfaces of chemical reactions. For derivatives of the bicyclo[3.1.0]hexane system, DFT calculations are crucial for elucidating complex reaction mechanisms, predicting transition states, and optimizing synthetic pathways.

Reaction Mechanism Elucidation: DFT methods are used to model the step-by-step processes of chemical reactions. In the context of synthesizing or modifying bicyclo[3.1.0]hexan-1-amine, this could involve modeling cycloaddition reactions to form the bicyclic core or functionalizing the amine group. beilstein-journals.org For instance, in the 1,3-dipolar cycloaddition reactions used to form related 3-azabicyclo[3.1.0]hexane systems, DFT calculations at the M11/cc-pVDZ level of theory have been used to thoroughly study the mechanism. beilstein-journals.org These studies can confirm whether a reaction proceeds through a concerted or stepwise mechanism and can identify the key intermediates and transition states involved. By calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways, researchers can determine the most energetically favorable route.

Pathway Optimization: Computational modeling with DFT can guide the optimization of reaction conditions to improve yield and selectivity. By calculating the energy barriers for desired versus undesired reaction pathways, chemists can make informed decisions about reagent selection, catalysts, and reaction temperature. For example, DFT can predict how different solvents might stabilize or destabilize transition states, thereby influencing the reaction rate and outcome. This predictive power is particularly valuable for strained systems like bicyclo[3.1.0]hexanes, where reaction outcomes are not always intuitive.

Below is an illustrative data table showing the type of information that can be generated from DFT calculations for a hypothetical reaction involving a bicyclo[3.1.0]hexane derivative.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Competing Reaction Pathways
Reaction PathwayTransition State (TS)Calculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Desired Product FormationTS-115.2Major Product
Byproduct FormationTS-222.5Minor Product

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional shape of this compound is critical to its chemical reactivity and potential biological activity. Molecular modeling and dynamics simulations are used to explore its conformational landscape, identifying the most stable arrangements of its atoms.

Conformational Analysis: The bicyclo[3.1.0]hexane scaffold is known for its significant ring strain and distinct conformational properties. Extensive conformational searches, often carried out using DFT methods like B3LYP/6-311++G**, have consistently shown that the bicyclic system strongly prefers a "boat-like" conformation over a "chair-like" one. researchgate.netresearchgate.net This preference arises from the minimization of eclipsing strain. The five-membered ring portion of the structure is considerably flattened compared to a standard cyclopentane (B165970) ring. researchgate.net The presence of the amine group at the C1 bridgehead position is not expected to alter this fundamental preference but will influence the local geometry and the rotational barrier of the C-N bond.

Molecular Dynamics (MD) Simulations: While static calculations identify energy minima, MD simulations provide a view of the molecule's behavior over time at a given temperature. These simulations can reveal the energy barriers between different conformations and the flexibility of various parts of the molecule. For this compound, MD simulations could be used to understand the dynamics of the amine group, its interaction with solvent molecules, and the vibrational modes of the strained bicyclic system. Such studies are crucial for understanding how the molecule might interact with a biological target, like a receptor or enzyme binding pocket. mdpi.com

The table below summarizes the typical findings from conformational analysis of the parent bicyclo[3.1.0]hexane scaffold, which forms the basis for understanding the amine derivative.

Table 2: Relative Stabilities of Bicyclo[3.1.0]hexane Conformers
ConformerPoint GroupRelative Energy (kcal/mol)Computational Method
Boat-likeCs0.00M06-2X/6-311++G(d,p) researchgate.net
Chair-likeCs> 5.0 researchgate.netresearchgate.netM06-2X/6-311++G(d,p) researchgate.net

Prediction of Stereoelectronic Effects and Molecular Interactions

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional structure. In this compound, the rigid framework fixes the relative orientation of orbitals, leading to significant and predictable stereoelectronic interactions.

Hyperconjugation and Strain: The strained cyclopropane (B1198618) ring fused to the cyclopentane ring creates unique electronic properties. Natural Bond Orbital (NBO) analysis is a common computational technique used to investigate these effects. researchgate.net NBO analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from a filled C-C or C-H bonding orbital into an empty antibonding orbital (σ → σ*). These interactions play a key role in stabilizing the boat-like conformation and distributing the strain energy across the molecule. researchgate.net The amine group at C1, a bridgehead carbon, will participate in these electronic networks, influencing the charge distribution and reactivity of the entire scaffold.

Intramolecular and Intermolecular Interactions: The amine group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. Computational methods can predict the geometry and strength of potential intramolecular hydrogen bonds, for example, between the amine and a substituent elsewhere on the ring. Furthermore, modeling can predict how this compound will interact with other molecules. This is particularly relevant in medicinal chemistry, where understanding the interactions with water (solvation) and with biological macromolecules is essential. For example, studies on related 3-azabicyclo[3.1.0]hexane systems show that the bicyclic core serves as a rigid scaffold to orient functional groups for specific interactions, a principle that applies directly to the 1-amine derivative. acs.org

The following table illustrates the types of stereoelectronic interactions that can be identified and quantified using NBO analysis.

Table 3: Illustrative NBO Analysis of Key Stereoelectronic Interactions
Donor Orbital (Filled)Acceptor Orbital (Empty)Interaction Energy (E(2), kcal/mol)Description
σ(C2-C3)σ(C1-C5)~2-4Ring strain-related hyperconjugation
LP(N)σ(C1-C2)VariableAmine lone pair delocalization

Academic Applications and Future Research Directions of Bicyclo 3.1.0 Hexan 1 Amine Scaffolds

Design and Synthesis of Conformationally Restricted Analogues for Ligand Development

The rigid nature of the bicyclo[3.1.0]hexane scaffold is a key attribute in the design of ligands with high receptor specificity and potency. By locking the conformation of flexible pharmacophores, this system reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.

Bioisosteric Replacements for Planar Aromatic Systems

The bicyclo[3.1.0]hexane moiety serves as a three-dimensional, non-planar bioisostere for phenyl groups in ligand design. This substitution can lead to improved pharmacological profiles by altering properties such as metabolic stability, solubility, and receptor interaction. The defined spatial orientation of substituents on the bicyclo[3.1.0]hexane ring allows for a more precise probing of the steric and electronic requirements of a receptor's binding pocket compared to a freely rotating planar aromatic system.

Scaffold for Nucleoside and Carbohydrate Mimicry

The bicyclo[3.1.0]hexane system has been effectively employed to create conformationally locked mimics of nucleosides and carbohydrates. nih.govacs.org In nucleoside analogues, this scaffold can fix the conformation of the carbocyclic "sugar" moiety into either a "North" (N) or "South" (S) pucker, which is crucial for recognition by viral enzymes or cellular kinases. nih.govacs.orgnih.gov This conformational locking is achieved by the fusion of the cyclopropane (B1198618) ring to the cyclopentane (B165970) ring, which mimics the furanose ring of natural nucleosides. nih.gov

The synthesis of these mimics often involves a chemoenzymatic approach, utilizing lipase-catalyzed asymmetric acetylation to obtain enantiomerically pure bicyclo[3.1.0]hexane precursors. nih.govacs.org These precursors are then elaborated into the final nucleoside analogues. rsc.org For instance, both "North" and "South" bicyclo[3.1.0]hexene nucleosides have been synthesized and evaluated for their anti-HIV activity. nih.govnih.gov It was found that flattening the five-membered ring by introducing a double bond can rescue anti-HIV activity in certain analogues. nih.govnih.gov Furthermore, the bicyclo[3.1.0]hexane template has been used to synthesize analogues of DPA and UDP-Galf, which are potential inhibitors of mycobacterial glycosyltransferases. ualberta.ca

Histamine (B1213489) and GABA Analogues for Receptor Specificity Research

The rigid bicyclo[3.1.0]hexane scaffold has been instrumental in developing highly selective ligands for histamine and γ-aminobutyric acid (GABA) receptors. mdpi.comnih.govnih.gov By restricting the conformation of these neurotransmitters, researchers can dissect the specific spatial requirements for binding to different receptor subtypes.

For example, conformationally rigid histamine analogues incorporating the bicyclo[3.1.0]hexane framework have been synthesized and shown to be highly selective for the H₃ receptor subtype over the H₄ subtype. mdpi.comresearchgate.net One such analogue demonstrated over 100-fold selectivity for the H₃ receptor, highlighting the utility of this scaffold in developing selective ligands. mdpi.comresearchgate.net

Similarly, bicyclo[3.1.0]hexane-based GABA analogues have been developed as potent and selective inhibitors of the betaine/GABA transporter 1 (BGT-1). nih.govnih.gov Further conformational restriction of a cyclopropane-based GABA analogue with the bicyclo[3.1.0]hexane backbone led to the first highly potent and selective BGT-1 inhibitor. nih.govnih.gov Computational and experimental studies have confirmed that the syn-conformation of the amino and carboxyl groups is crucial for BGT-1 inhibitory activity. nih.gov

Utility as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality and structural rigidity of bicyclo[3.1.0]hexane derivatives make them valuable building blocks in asymmetric synthesis, enabling the construction of complex molecular architectures with a high degree of stereocontrol.

Construction of Vicinal All-Carbon Quaternary Stereocenters

A significant challenge in organic synthesis is the creation of vicinal all-carbon quaternary stereocenters. The bicyclo[3.1.0]hexane framework provides a pre-organized template to address this challenge. d-nb.info An intramolecular radical cyclopropanation of unactivated alkenes with aldehydes has been developed to construct bicyclo[3.1.0]hexane skeletons bearing two vicinal all-carbon quaternary stereocenters with high efficiency and enantioselectivity. d-nb.infonih.gov This method utilizes a Cu(I)/secondary amine cooperative catalyst and has a broad substrate scope. d-nb.infonih.gov

Another approach involves a (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions, which yields bicyclo[3.1.0]hexanes with an all-carbon quaternary center. nih.govrsc.orgsemanticscholar.org This convergent synthesis is highly diastereoselective, particularly when using difluorocyclopropenes, providing access to valuable building blocks for medicinal chemistry. nih.govrsc.orgsemanticscholar.org

Development of Complex Polycyclic Architectures

The bicyclo[3.1.0]hexane scaffold is a prevalent structural motif in numerous natural products and serves as a versatile starting point for the synthesis of more complex polycyclic systems. nih.govsemanticscholar.org Its inherent ring strain makes it a useful synthetic intermediate for fragmentation and rearrangement reactions. researchgate.net

Synthetic strategies to access these scaffolds often involve the construction of the three-membered ring through intramolecular cyclization or cyclopropanation reactions. nih.govsemanticscholar.org For instance, a highly efficient asymmetric synthesis of densely functionalized bicyclo[3.1.0]hexane systems has been achieved through an Et₃Al-mediated intramolecular cyclopropanation. acs.org This key transformation establishes all the necessary functional groups within the bicyclo[3.1.0]hexane core with high efficiency and stereoselectivity. acs.org These building blocks are then used in the synthesis of potent and selective mGluR2/3 agonists. acs.org The development of such methodologies provides access to a wide range of structurally diverse and biologically relevant molecules.

Emergent Synthetic Methodologies for Bicyclo[3.1.0]hexane Amines

The synthesis of the bicyclo[3.1.0]hexane core, particularly with amine functionalities, has been a subject of significant research, leading to the development of several innovative and efficient methodologies. These modern approaches often leverage catalysis to achieve high levels of stereoselectivity and functional group tolerance.

Photoredox-Catalyzed (3+2) Annulation: A convergent and highly effective method for synthesizing substituted bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes, such as cyclopropylanilines. nih.govrsc.org This reaction proceeds under mild conditions using either an organic or an iridium-based photoredox catalyst and irradiation with blue LEDs. rsc.orgresearchgate.net The methodology is notable for its ability to construct bicyclic scaffolds with three contiguous stereocenters. nih.gov When difluorocyclopropenes are used in conjunction with a removable substituent on the cyclopropylaniline, the reaction demonstrates high diastereoselectivity, providing access to valuable fluorinated building blocks for medicinal chemistry. rsc.org This approach represents the first (3+2) annulation of cyclopropenes and cyclopropanes. nih.gov

Table 1: Overview of Photoredox-Catalyzed (3+2) Annulation for Bicyclo[3.1.0]hexane Synthesis rsc.org
ParameterDescription
ReactantsCyclopropenes and Cyclopropylanilines
CatalystOrganic or Iridium Photoredox Catalyst
Energy SourceBlue LED Irradiation
Key FeatureConvergent synthesis of bicyclo[3.1.0]hexanes with an all-carbon quaternary center. rsc.org
SelectivityHigh diastereoselectivity achieved with difluorocyclopropenes. rsc.org

Copper-Catalyzed Intramolecular Radical Cyclopropanation: Another powerful strategy involves a cooperative catalyst system of copper(I) and a chiral secondary amine for the asymmetric intramolecular radical cyclopropanation of unactivated alkenes. d-nb.infosustech.edu.cn This method uniquely utilizes the α-methylene group of simple aldehydes as a one-carbon source to construct the bicyclo[3.1.0]hexane skeleton. d-nb.infosustech.edu.cn The reaction is highly efficient and has a broad substrate scope, successfully creating challenging bicyclo[3.1.0]hexane structures that possess two adjacent all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.infosustech.edu.cn The trapping of the alkyl radical intermediate by the Cu(II) species is crucial for ensuring chemoselectivity towards cyclopropanation over other potential reaction pathways. sustech.edu.cn

Other Novel Cyclization Strategies: Researchers have also explored other routes, such as a gold-catalyzed cyclization/hydroboration of 1,6-enynes, which provides one-step access to bicyclo[3.1.0]hexane boranes. researchgate.net These borane (B79455) products are stable and can be readily transformed into other functional groups, potentially including amines. researchgate.net Additionally, methods like base-promoted intramolecular additions and ring contractions of epoxy ketones have been employed to generate the core bicyclo[3.1.0]hexane ring system, which can then be further elaborated. researchgate.netresearchgate.net

Interdisciplinary Research Frontiers Involving Bicyclo[3.1.0]hexan-1-amine

The rigid bicyclo[3.1.0]hexane scaffold, particularly when functionalized with an amine group, serves as a crucial building block in various interdisciplinary fields, most notably in medicinal chemistry and chemical biology. Its ability to restrict the conformation of flexible molecules has made it an invaluable tool for designing potent and selective ligands for biological targets.

Medicinal Chemistry and Drug Discovery: The primary application of the bicyclo[3.1.0]hexane amine scaffold is in the development of novel therapeutic agents by conformationally constraining known pharmacophores to enhance selectivity and potency.

Adenosine (B11128) Receptor Ligands: The bicyclo[3.1.0]hexane scaffold has been successfully used in place of the furanose ring in nucleosides to create potent and selective ligands for the A₃ adenosine receptor (A₃AR). nih.gov This receptor is a promising therapeutic target for inflammation and cancer. nih.govmdpi.com By incorporating the bicyclo[3.1.0]hexane moiety, researchers have synthesized a series of nucleoside analogues and systematically studied their structure-affinity relationships. nih.gov For instance, derivative 30 in one study, which featured a 2-methylthio substituted adenine (B156593) scaffold, displayed moderate A₃AR affinity (Ki of 0.38 μM) and high selectivity. nih.govmdpi.com

Table 2: Selected Bicyclo[3.1.0]hexane-Based Ligands and Their Biological Activity
CompoundTargetKey FindingReference
Compound 7 (Histamine Analogue)Histamine H₃/H₄ ReceptorsPotent H₃ receptor affinity (Ki = 5.6 nM) and over 100-fold selectivity versus the H₄ receptor (Ki = 602 nM). nih.gov nih.gov
Compound 30 (Adenosine Analogue)Adenosine A₃ ReceptorShowed moderate A₃AR affinity (Ki = 0.38 μM) with high selectivity. nih.govmdpi.com nih.govmdpi.com
BGT-1 InhibitorGABA Transporter (BGT-1)The scaffold was used to develop the first potent and selective inhibitor of the BGT-1 subtype. nih.gov nih.gov

Histamine Receptor Ligands: The scaffold has been used to design conformationally rigid histamine analogues. nih.gov This research led to the synthesis of compounds with significant binding affinity and selectivity for the H₃ receptor subtype over the H₄ receptor. nih.gov Notably, compound 7 demonstrated a potent binding affinity for the H₃ receptor and over 100-fold selectivity. nih.govmdpi.com This highlights the utility of the bicyclo[3.1.0]hexane structure as a scaffold for developing selective ligands for target biomolecules. nih.gov

Antitumor Agents and Other Targets: The azabicyclo[3.1.0]hexane core is found in compounds investigated as inhibitors of histone deacetylase and as antagonists for various opioid receptors. nih.gov Furthermore, spiro-fused derivatives, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have been synthesized and evaluated as potential antitumor agents. nih.gov The scaffold has also been instrumental in creating the first potent and selective inhibitor of BGT-1, a subtype of the γ-aminobutyric acid (GABA) transporter. nih.gov

Chemical Biology: In chemical biology, the bicyclo[3.1.0]hexane amine scaffold serves as a molecular probe to investigate the bioactive conformations of ligands when bound to their protein targets. nih.gov By replacing flexible fragments of a molecule with this rigid structure, researchers can "lock" the molecule into a specific three-dimensional shape. nih.gov Comparing the biological activity of these rigid analogues to their flexible counterparts provides valuable insights into the structural requirements for molecular recognition and biological function. This approach has been effectively used to study the interaction of ligands with receptors like the histamine H₃ and H₄ receptors. nih.gov

Q & A

Q. What are the key synthetic strategies for constructing the bicyclo[3.1.0]hexane scaffold in Bicyclo[3.1.0]hexan-1-amine?

The bicyclo[3.1.0]hexane framework is typically synthesized via:

  • (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes under transition-metal catalysis to form the bicyclic core with stereochemical control .
  • Photoinduced Cyclization : Pyridinium cations undergo UV-induced cyclization followed by regioselective ring-opening of aziridine intermediates to generate cyclopentenone precursors, which are cyclopropanated to form the scaffold .
  • Cross Metathesis : Terminal olefins on bicyclo[3.1.0]hexane precursors are functionalized via Grubbs catalyst-mediated metathesis, enabling diastereoselective substitution .

Q. How is the structural conformation of bicyclo[3.1.0]hexane derivatives characterized?

Conformational analysis relies on:

  • NMR Spectroscopy : 1H^1H-NMR coupling constants and NOE experiments differentiate boat-like vs. chair-like conformations. For example, thujane derivatives exhibit boat-like conformations due to steric constraints .
  • X-ray Crystallography : Absolute stereochemistry and cyclopropane ring geometry are resolved via single-crystal diffraction .

Q. What thermodynamic data are available for bicyclo[3.1.0]hexane derivatives?

Key thermodynamic parameters (e.g., enthalpy of formation, heat capacity) are experimentally determined:

ParameterValue (Gas Phase)MethodReference
ΔfH° (kJ/mol)39 ± 3Combustion
Cp,gas (J/mol·K)Calculated via group additivityComputational

Advanced Research Questions

Q. How can regioselectivity be controlled during bicyclo[3.1.0]hexane functionalization?

Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups at the cyclopropane tip favor [3 + 2] cycloadditions over carbene-mediated cyclopropanation .
  • Catalytic Systems : Rhodium catalysts (e.g., Rh2_2(OAc)4_4) promote selective annulation of diarylcyclopropenes with alkynes, avoiding side reactions .

Q. What experimental approaches resolve contradictions in conformational studies of bicyclo[3.1.0]hexane derivatives?

Conflicting data (e.g., IR vs. NMR interpretations) are addressed by:

  • Lanthanide-Induced Shifts (LIS) : Paramagnetic shift reagents enhance NMR resolution, clarifying substituent spatial arrangements .
  • Dynamic NMR : Variable-temperature experiments detect conformational interconversion barriers, reconciling static IR and averaged NMR data .

Q. How is the bicyclo[3.1.0]hexane scaffold applied in bioactive compound design?

Case studies include:

  • Antiviral Agents : Spirooliganones (e.g., from Illicium oligandrum) integrate bicyclo[3.1.0]hexane moieties into spiro skeletons, with activity linked to ketone positioning and cyclopropane strain .
  • Neuraminidase Inhibitors : Constrained sialic acid analogues mimic transition states via the bicyclic scaffold’s rigidity, validated by enzymatic IC50_{50} assays .

Methodological Notes

  • Synthetic Optimization : Retrosynthetic tools (e.g., Reaxys/Pistachio AI) predict feasible routes, balancing yield and stereochemical purity .
  • Data Validation : Cross-reference NIST thermochemical databases for experimental reproducibility .

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